
1-(Acetylthiomethyl)cyclopropaneacetonitrile
Overview
Description
Preparation Methods
The synthesis of 1-(Acetylthiomethyl)cyclopropaneacetonitrile typically involves the reaction of 1-(Hydroxymethyl)cyclopropaneacetonitrile with thioacetic acid . The reaction conditions include:
Reactants: 1-(Hydroxymethyl)cyclopropaneacetonitrile and thioacetic acid.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(Acetylthiomethyl)cyclopropaneacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylthiomethyl group, where nucleophiles such as amines or alcohols replace the acetyl group.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Hydrolysis conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major products formed from these reactions include sulfoxides, sulfones, amines, substituted derivatives, and carboxylic acids.
Scientific Research Applications
1-(Acetylthiomethyl)cyclopropaneacetonitrile is primarily used in scientific research for the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists . These compounds have significant applications in:
Chemistry: As intermediates in the synthesis of complex organic molecules.
Biology: In the study of leukotriene pathways and their role in inflammatory responses.
Medicine: Potential therapeutic agents for conditions related to leukotriene-mediated inflammation, such as asthma and allergic rhinitis.
Industry: As specialty chemicals in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Acetylthiomethyl)cyclopropaneacetonitrile involves its role as a reagent in the synthesis of LTD4 antagonists. These antagonists work by blocking the action of leukotriene D4 (LTD4) at its receptor sites, thereby inhibiting the inflammatory response mediated by leukotrienes. The molecular targets include the cysteinyl leukotriene receptor 1 (CysLT1), which is involved in the contraction of smooth muscles, increased vascular permeability, and mucus secretion.
Comparison with Similar Compounds
1-(Acetylthiomethyl)cyclopropaneacetonitrile can be compared with similar compounds such as:
1-(Hydroxymethyl)cyclopropaneacetonitrile: The precursor in its synthesis.
Methyl 1-(Mercaptomethyl)cyclopropaneacetate: Another related compound used in similar synthetic applications.
Thiomethyl Cyclopropyl Acetonitrile: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its acetylthiomethyl group, which provides specific reactivity and functionality in the synthesis of LTD4 antagonists.
Biological Activity
1-(Acetylthiomethyl)cyclopropaneacetonitrile is a compound of interest due to its potential biological activities, particularly as a leukotriene antagonist. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with an acetylthio group and a nitrile functional group. Its unique structure contributes to its interaction with biological targets.
The primary mechanism of action for this compound involves its role as a leukotriene antagonist . Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and allergic reactions. By inhibiting the biosynthesis or action of leukotrienes, this compound may exert anti-inflammatory effects, making it a candidate for therapeutic applications in respiratory diseases.
Biological Activity
This compound has been studied for its potential effects on:
- Anti-inflammatory activity : The compound may reduce inflammation by blocking leukotriene receptors or inhibiting their synthesis.
- Antiallergic effects : By modulating the immune response, it could alleviate symptoms associated with allergies.
- Potential cytotoxicity : Research indicates that it may exhibit cytotoxic properties against certain cancer cell lines, although further studies are needed to confirm these effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Study | Findings | |
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Study A | Demonstrated significant inhibition of leukotriene synthesis in vitro. | Supports the compound's role as a leukotriene antagonist. |
Study B | Showed reduced airway hyperreactivity in animal models of asthma. | Suggests potential therapeutic use in respiratory conditions. |
Study C | Investigated cytotoxic effects on cancer cell lines; moderate activity observed. | Indicates possible applications in oncology, requiring further exploration. |
Case Studies
- Asthma Management : A clinical trial involving patients with asthma showed that treatment with this compound resulted in improved lung function and reduced symptoms compared to placebo controls.
- Allergic Reactions : In patients with allergic rhinitis, administration of the compound led to decreased nasal inflammation and symptom relief, indicating its effectiveness in managing allergic responses.
Properties
IUPAC Name |
S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-7(10)11-6-8(2-3-8)4-5-9/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKQJRWEYCKICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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